3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea
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Overview
Description
3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea is a complex organic compound with the molecular formula C18H21N3O2S and a molecular weight of 343.45 . This compound features a unique structure that includes a pyrrolizine ring system, a naphthalene moiety, and a thiourea group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea include other thiourea derivatives and pyrrolizine-based compounds. Examples include:
- 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(phenyl)thiourea
- 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(benzyl)thiourea
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the pyrrolizine ring, naphthalene moiety, and thiourea group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(2S,6R,7S,8S)-6,7-dihydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl]-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H21N3O2S/c22-16-10-21-9-12(8-15(21)17(16)23)19-18(24)20-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15-17,22-23H,8-10H2,(H2,19,20,24)/t12-,15-,16+,17-/m0/s1 |
InChI Key |
STNCXGSQELVZJL-SJWGOKEGSA-N |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1[C@@H]([C@@H](C2)O)O)NC(=S)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1C(CN2C1C(C(C2)O)O)NC(=S)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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